molecular formula C13H10FN5O2 B10908386 1-(4-Fluoro-2-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

1-(4-Fluoro-2-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

Cat. No.: B10908386
M. Wt: 287.25 g/mol
InChI Key: XTRPVOULRIATJO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is a complex organic compound characterized by the presence of fluoro, nitro, and pyrazole groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. The initial step often includes the nitration of a fluoro-substituted aromatic compound, followed by the formation of the bipyrazole structure through cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or nitro positions, often using reagents such as sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pyrazoles and related derivatives.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(4-Fluoro-2-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole can be compared with other similar compounds, such as:

  • 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
  • 1-(4-Fluoro-2-nitrophenyl)piperidine
  • 1-(4-Fluoro-2-nitrophenyl)acetone

These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-3-(2-methylpyrazol-3-yl)pyrazole

InChI

InChI=1S/C13H10FN5O2/c1-17-11(4-6-15-17)10-5-7-18(16-10)12-3-2-9(14)8-13(12)19(20)21/h2-8H,1H3

InChI Key

XTRPVOULRIATJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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